Venetoclax (4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide) is a potent, selective inhibitor of the B-cell lymphoma-2 (BCL-2) protein [ [] ]. BCL-2 is an anti-apoptotic protein often overexpressed in various cancers, leading to resistance to chemotherapy [ [] ]. Venetoclax promotes apoptosis in cancer cells by selectively inhibiting BCL-2, thus restoring the natural cell death process [ [] ].
The synthesis of Venetoclax is complex and involves multiple steps. While the provided papers do not detail the entire synthesis process, they mention key intermediates and reactions. For instance, the isolation and identification of potential oxidative impurities like Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA) suggest the use of oxidation reactions during synthesis [ [] ].
Venetoclax has shown promise in treating various hematologic malignancies [ [] ]. It has been granted orphan drug designation for the treatment of chronic lymphocytic leukemia [ [] ]. Venetoclax is also being investigated for its potential in treating autoimmune diseases, such as systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome [ [] , [] ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2